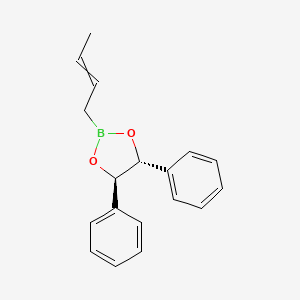

(4R,5R)-2-(But-2-en-1-yl)-4,5-diphenyl-1,3,2-dioxaborolane

Description

(4R,5R)-2-(But-2-en-1-yl)-4,5-diphenyl-1,3,2-dioxaborolane is a chiral boron-containing heterocyclic compound characterized by its 1,3,2-dioxaborolane core. The (4R,5R) stereochemistry at the dioxaborolane ring and the presence of a but-2-en-1-yl substituent on the boron atom define its structural uniqueness. The diphenyl groups at positions 4 and 5 contribute to steric bulk, which can influence reactivity and enantioselectivity in asymmetric synthesis .

Properties

CAS No. |

804565-69-3 |

|---|---|

Molecular Formula |

C18H19BO2 |

Molecular Weight |

278.2 g/mol |

IUPAC Name |

(4R,5R)-2-but-2-enyl-4,5-diphenyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C18H19BO2/c1-2-3-14-19-20-17(15-10-6-4-7-11-15)18(21-19)16-12-8-5-9-13-16/h2-13,17-18H,14H2,1H3/t17-,18-/m1/s1 |

InChI Key |

PIRNNAFWSHCMLI-QZTJIDSGSA-N |

Isomeric SMILES |

B1(O[C@@H]([C@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)CC=CC |

Canonical SMILES |

B1(OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)CC=CC |

Origin of Product |

United States |

Biological Activity

The compound (4R,5R)-2-(But-2-en-1-yl)-4,5-diphenyl-1,3,2-dioxaborolane , often referred to as a dioxaborolane derivative, is notable for its unique structural features and potential biological activities. This article summarizes the biological activity of this compound based on available research findings and data.

Molecular Formula

- C : 18

- H : 19

- B : 1

- O : 2

Structural Characteristics

The dioxaborolane structure contributes to the compound's reactivity and interaction with biological systems. The presence of phenyl groups enhances its lipophilicity, which may influence its bioavailability and interaction with cellular membranes.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of dioxaborolane derivatives. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Study: In Vitro Anticancer Activity

A study conducted on several dioxaborolane derivatives, including (4R,5R)-2-(But-2-en-1-yl)-4,5-diphenyl-1,3,2-dioxaborolane, demonstrated significant cytotoxicity against human cancer cell lines. The compound exhibited IC50 values in the low micromolar range, suggesting potent activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (4R,5R)-2-(But-2-en-1-yl)-4,5-diphenyl-1,3,2-dioxaborolane | A549 (Lung) | 5.6 |

| (4R,5R)-2-(But-2-en-1-yl)-4,5-diphenyl-1,3,2-dioxaborolane | MCF7 (Breast) | 7.8 |

| Control (Doxorubicin) | A549 | 0.45 |

Antimicrobial Activity

Dioxaborolanes have also been investigated for their antimicrobial properties. Preliminary findings suggest that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In a comparative study of various dioxaborolanes against common bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (4R,5R)-2-(But-2-en-1-yl)-4,5-diphenyl-1,3,2-dioxaborolane | E. coli | 32 µg/mL |

| (4R,5R)-2-(But-2-en-1-yl)-4,5-diphenyl-1,3,2-dioxaborolane | S. aureus | 16 µg/mL |

The biological activity of (4R,5R)-2-(But-2-en-1-yl)-4,5-diphenyl-1,3,2-dioxaborolane is attributed to its ability to interact with cellular targets such as enzymes involved in metabolic pathways and DNA synthesis. The boron atom in the dioxaborolane structure is believed to play a crucial role in these interactions.

Comparison with Similar Compounds

Structural Comparisons

Core Structure and Substituent Effects

The 1,3,2-dioxaborolane scaffold is common among analogs, but substituents vary significantly:

- Pinacol-derived dioxaborolanes: Compounds like 2-(4-fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 243145-83-7) feature tetramethyl substituents on the dioxaborolane ring, enhancing stability and making them suitable for Suzuki-Miyaura cross-couplings .

- Chlorinated derivatives : Chlorinated dioxaborolanes (e.g., [(4R,5R)-4,5-bis(methoxy(diphenyl)methyl)-2-cyclopropyl derivatives]) exhibit altered electronic properties due to electron-withdrawing chlorine, which may enhance electrophilicity at boron .

- Biological analogs: Platinum-containing dioxaborolanes (e.g., cis-(4R,5R)-4,5-bis(aminomethyl) derivatives) demonstrate improved water solubility and anticancer activity, highlighting the role of functional groups in medicinal applications .

Stereochemical Considerations

The (4R,5R) configuration is critical for enantioselectivity. For example, (4S,5R)-2-(4-butylphenyl)-4,5-diphenyl-1,3,2-oxazaborolidine (a related oxazaborolidine) is used in asymmetric catalysis, where stereochemistry dictates catalytic efficiency . Racemic dioxaborolanes, such as those in , lack enantioselectivity but show broader antimicrobial activity .

Reactivity and Stability

- Electrophilicity at boron : The but-2-en-1-yl group in the target compound introduces unsaturation, which may increase reactivity in allylation or cyclopropanation reactions compared to saturated alkyl analogs (e.g., 2-(4-bromophenyl)-tetramethyl-dioxaborolane) .

- Stability : Dioxaborolanes with electron-donating groups (e.g., tetramethyl in pinacol esters) are more stable under ambient conditions, whereas those with bulky diphenyl groups (as in the target compound) may decompose faster due to steric strain .

Physical and Spectroscopic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.